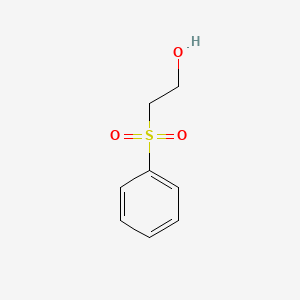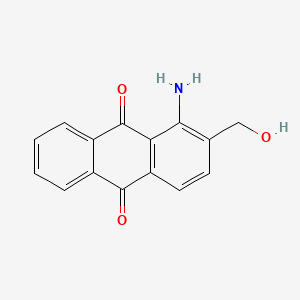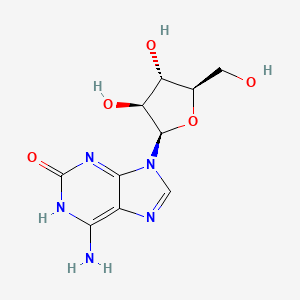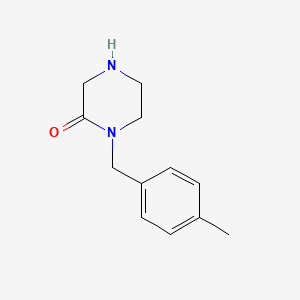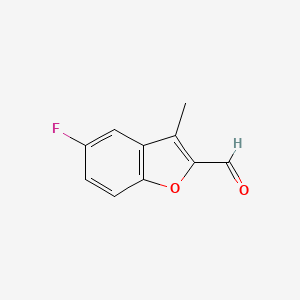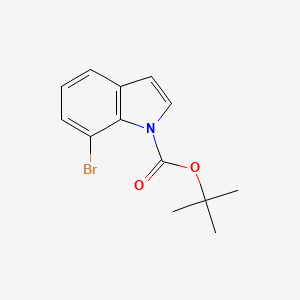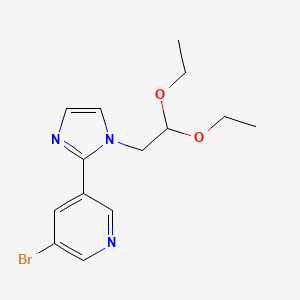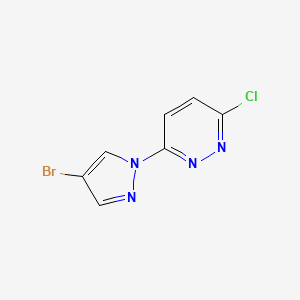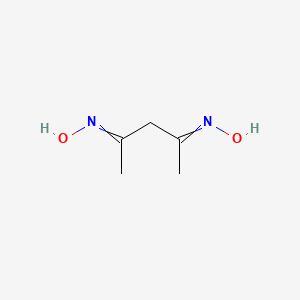
2,4-戊二酮二肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of acetylacetone and is characterized by the presence of two oxime groups. This compound is known for its stability and versatility in various chemical reactions and applications.
科学研究应用
2,4-Pentanedione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It serves as a chelating agent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Pentanedione dioxime is typically synthesized through the reaction of 2,4-pentanedione with hydroxylamine under basic conditions . The reaction involves the formation of oxime groups at the 2 and 4 positions of the pentanedione molecule. The general reaction can be represented as follows:
2,4-Pentanedione+2Hydroxylamine→2,4-Pentanedione dioxime+2Water
Industrial Production Methods: In industrial settings, the synthesis of 2,4-pentanedione dioxime is carried out in large-scale reactors where the reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity . The product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: 2,4-Pentanedione dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
作用机制
The mechanism of action of 2,4-pentanedione dioxime involves its ability to form stable complexes with metal ions through its oxime groups . These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The molecular targets include metal ions such as iron and copper, which are essential for many biological functions.
相似化合物的比较
Acetylacetone oxime: Similar structure but with only one oxime group.
Dimethylglyoxime: Contains two oxime groups but with a different carbon backbone.
Benzil dioxime: Another dioxime compound with a different aromatic structure.
Uniqueness: 2,4-Pentanedione dioxime is unique due to its specific structure that allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring strong chelation and stability under various conditions .
属性
CAS 编号 |
2157-56-4 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5- |
InChI 键 |
WBRYLZHYOFBTPD-PEPZGXQESA-N |
SMILES |
CC(=NO)CC(=NO)C |
手性 SMILES |
C/C(=N/O)/C/C(=N\O)/C |
规范 SMILES |
CC(=NO)CC(=NO)C |
Key on ui other cas no. |
2157-56-4 |
物理描述 |
Solid; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pKa value of 2,4-Pentanedione dioxime and how does its structure influence its acid-base properties?
A1: The pKa value (first dissociation constant) of 2,4-Pentanedione dioxime (AADO) is 10.50 at a constant ionic strength (μ = 0.12). [] This indicates that AADO is a relatively weak acid. The structure of AADO, specifically the presence of the oxime groups (-C=NOH), influences its acidity. The oxime group can donate a proton, leading to the formation of the corresponding conjugate base. The electron-withdrawing nature of the carbonyl group adjacent to the oxime group in AADO can stabilize the negative charge on the conjugate base, thus increasing the acidity compared to a simple oxime.
Q2: How does the UV spectrum of bis-benzoylacetone dioximato-copper(II) change in the presence of acids and bases, and what does this reveal about the complex's structure?
A2: The UV spectrum of bis-benzoylacetone dioximato-copper(II) [Cu-(BADO)2; BADO = oxidized BADO] is significantly affected by the addition of acids like HCl or bases like triethylamine (TEA). [] This is attributed to the acid-base properties of the nitroso and oxime groups present in the complex. The spectral changes observed upon acid or base addition provide further evidence for the presence of both a nitroso group and hydrogen bonds within the Cu-(BADO*)2 complex. These findings highlight the dynamic nature of the complex and its sensitivity to changes in pH.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


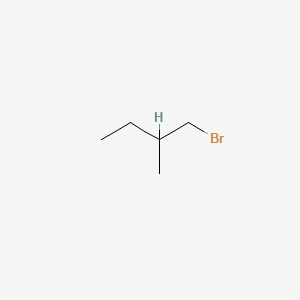
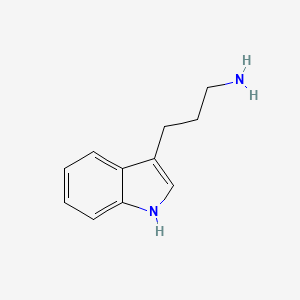
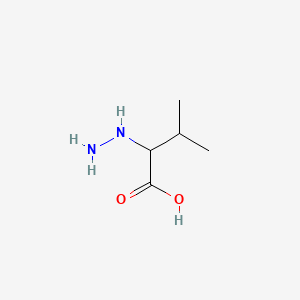
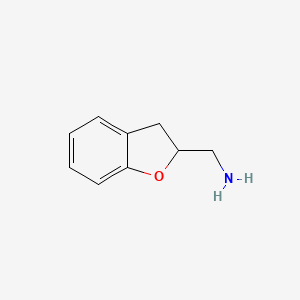
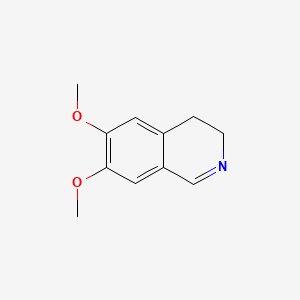
![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)
